molecular formula C21H25ClN2O4S B563114 Tianeptine-d12 CAS No. 1189870-26-5

Tianeptine-d12

Cat. No. B563114
CAS RN: 1189870-26-5
M. Wt: 449.024
InChI Key: JICJBGPOMZQUBB-WUQUEXLQSA-N
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Description

Tianeptine-d12 is a deuterated analog of Tianeptine . Tianeptine is an atypical tricyclic antidepressant used mainly in the treatment of major depressive disorder . It may also be used to treat anxiety, asthma, and irritable bowel syndrome . Tianeptine has antidepressant and anxiolytic effects .


Synthesis Analysis

Tianeptine is a synthetic tricyclic compound originally patented by the French Society of Medical Research in the 1970s . The patent for the synthesis of tianeptine was issued to Biophore India Pharmaceuticals in 2010 .


Molecular Structure Analysis

Tianeptine-d12, being a deuterated analog of Tianeptine, shares the same core molecular structure .


Chemical Reactions Analysis

A high-performance liquid chromatographic method has been developed for the determination of tianeptine in tablets. The method is based on derivatization of Tianeptine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) .


Physical And Chemical Properties Analysis

Tianeptine has a tricyclic structure . It is classified as an atypical antidepressant because its mechanism of action is not consistent with other tricyclic antidepressants .

Scientific Research Applications

  • Tianeptine exhibits neuroprotective properties against HIV-associated dementia, particularly by protecting astroglial cells from the neurodegenerative effects of the HIV-1 glycoprotein gp120 (Janda et al., 2011).

  • It challenges traditional monoaminergic hypotheses of depression and has unique neurobiological properties, particularly its effects on the glutamatergic system, which are key in its antidepressant action (McEwen et al., 2009).

  • Tianeptine has shown effectiveness in inhibiting lactate dehydrogenase release, a marker of cell damage, in cortical neuronal cultures, indicating its neuroprotective role against hypoxia (Plaisant et al., 2003).

  • The drug has been found to have neurotrophic effects on hippocampal neurons, promoting neurite growth and synaptic contacts, which can be observed through a proteomic approach (Chu et al., 2010).

  • Tianeptine can protect hippocampus-dependent memory from being impaired by acute stress, as demonstrated in animal studies (Campbell et al., 2008).

  • It has been observed to reduce serotonin levels in the hippocampus, indicating a unique action mechanism compared to other antidepressants (Whitton et al., 1991).

  • Tianeptine's antidepressant efficacy and favorable tolerability have been demonstrated in various clinical settings, including in patients with major depression and coexisting anxiety (Wagstaff et al., 2001).

  • The drug enhances energy-related processes in hippocampal non-synaptic mitochondria, suggesting its potential use in treating mood and anxiety disorders and improving cognitive performance (Perić et al., 2020).

Safety and Hazards

Tianeptine use carries a risk of misuse, dependence, tolerance, and overdose . Overdose and use in suicide attempts have also been documented . Side effects, especially when taken in large doses, include nausea, vomiting, increased heart rate, agitation, cardiac effects, seizures, and potentially even death .

Future Directions

Tianeptine is currently under further review by the FDA . It is not approved for use in the United States, but it is being sold as a supplement, leading to concerns about misuse and addiction . Further studies should be conducted to gain a deeper understanding of this substance .

properties

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICJBGPOMZQUBB-WUQUEXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tianeptine-d12

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